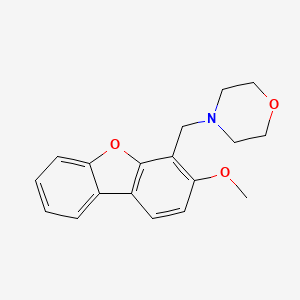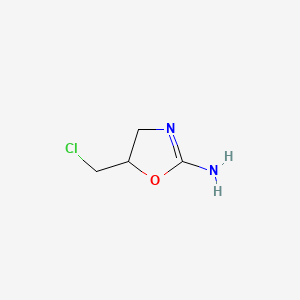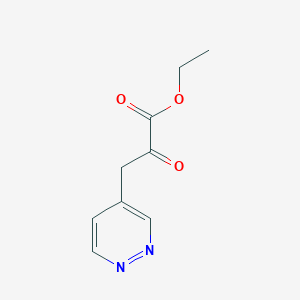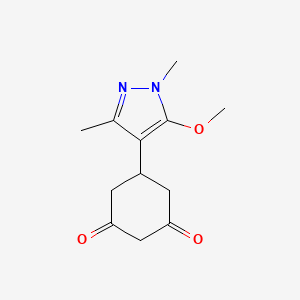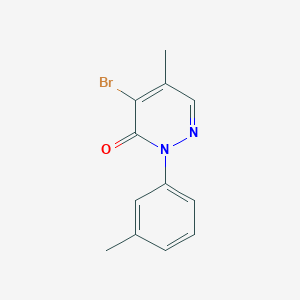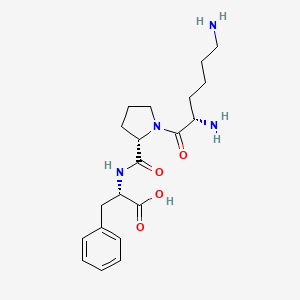
3(2H)-Furanone, 2-benzoyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-methylfuran-3(2H)-one is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methylfuran-3(2H)-one can be achieved through several synthetic routes. One common method involves the acylation of 5-methylfuran-3(2H)-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, with the following steps:
- Dissolve 5-methylfuran-3(2H)-one in an appropriate solvent, such as dichloromethane.
- Add benzoyl chloride dropwise to the solution while stirring.
- Introduce the Lewis acid catalyst to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Benzoyl-5-methylfuran-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methylfuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furanones with various functional groups.
Scientific Research Applications
2-Benzoyl-5-methylfuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-methylfuran-3(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoyl group and furan ring can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact mechanism of action can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylfuran-3(2H)-one: Lacks the methyl group at the 5-position.
5-Methylfuran-3(2H)-one: Lacks the benzoyl group.
2-Benzoyl-3(2H)-furanone: Similar structure but different substitution pattern.
Uniqueness
2-Benzoyl-5-methylfuran-3(2H)-one is unique due to the presence of both the benzoyl group and the methyl group on the furan ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. The specific arrangement of functional groups can influence the compound’s reactivity, stability, and biological activity.
Properties
CAS No. |
61418-11-9 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-benzoyl-5-methylfuran-3-one |
InChI |
InChI=1S/C12H10O3/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
LPQJLBGFWLIQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



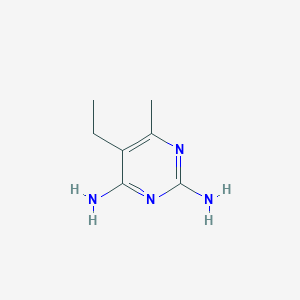
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)

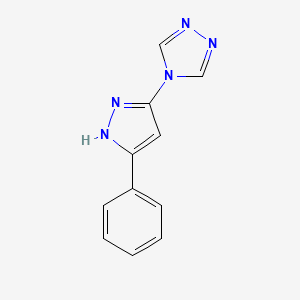

![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)
